1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide

Descripción

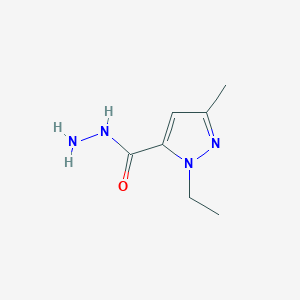

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (CAS 263016-17-7) is a pyrazole derivative with the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . Its structure features a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the N1 and C3 positions, respectively, and a carbohydrazide (-CONHNH₂) moiety at C3. This compound is a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of corrosion inhibitors and bioactive molecules .

Propiedades

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-8)4-5(2)10-11/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWPMBDWDUKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372520 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263016-17-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation Route

A common approach to the pyrazole ring involves the cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. This reaction proceeds via hydrazone intermediate formation, followed by ring closure.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine hydrate | Formation of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate ester intermediate |

| 2 | Acidic or basic catalysis, reflux | Cyclization to pyrazole ring |

This method is well-documented and scalable for industrial production, with optimization of solvent and temperature improving yield and purity.

Introduction of Carboxylic Acid and Ester Groups

The pyrazole intermediate is often prepared as an ester, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The ester group facilitates further chemical transformations.

Ester Formation and Purification

- The esterification is typically conducted by reacting pyrazole carboxylic acid derivatives with ethanol under acidic conditions or by direct synthesis routes.

- Purification involves filtration, solvent extraction, and vacuum distillation to remove impurities and unreacted starting materials.

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 100–150 °C |

| Reaction time | 8–12 hours |

| Solvent | Ethanol or ethyl acetate |

| Purification | Vacuum distillation, filtration |

These conditions yield high-purity ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate suitable for subsequent steps.

Conversion to Carbohydrazide

The crucial step in preparing 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is the transformation of the ester group into a carbohydrazide.

Hydrazinolysis of the Ester

- The ester is reacted with hydrazine hydrate or hydrazine sulfate in a suitable solvent (e.g., ethanol or methanol).

- The reaction is carried out under reflux or controlled temperature (50–80 °C) to ensure complete conversion.

- Post-reaction workup includes filtration, washing, and drying to isolate the carbohydrazide.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate + Hydrazine hydrate | Formation of this compound |

| 2 | Reflux in ethanol/methanol, 50–80 °C, 4–8 h | Complete conversion of ester to carbohydrazide |

This method is efficient and widely used for preparing carbohydrazide derivatives of pyrazoles.

Alternative Synthetic Routes and Functional Group Modifications

Additional methods involve:

- Preparation of pyrazole carboxylic acid chlorides via reaction with thionyl chloride, followed by treatment with ammonia or hydrazine to form amides or carbohydrazides.

- Use of potassium carbonate and dimethyl carbonate in the synthesis of pyrazole esters under nitrogen atmosphere, improving selectivity and yield.

- Stepwise purification involving temperature-controlled crystallization, washing with aqueous sodium sulfite and sodium carbonate solutions, and drying with anhydrous sodium sulfate to obtain refined intermediates.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- The use of dimethyl carbonate and potassium carbonate under nitrogen atmosphere enhances ester synthesis yield and reduces by-products.

- Controlled addition of hydrogen peroxide and hydrochloric acid in chlorination steps improves selectivity in pyrazole derivative formation.

- Continuous flow reactors and optimized solvent systems can scale industrial production while maintaining product purity and minimizing environmental impact.

- Stepwise purification with sodium sulfite and sodium carbonate washes efficiently removes residual chlorinated solvents and impurities.

Análisis De Reacciones Químicas

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield pyrazole-5-carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Fungicidal Properties

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is recognized for its potent fungicidal activity. It is employed in the formulation of agrochemicals to protect crops from fungal infections, thus enhancing yield and quality. Research indicates that this compound can improve the efficacy of existing fungicides when used as an additive or synergist, leading to better crop protection strategies .

Pharmaceutical Development

Antitumor Activity

Recent studies have highlighted the potential of this compound in developing new pharmaceuticals, particularly in oncology. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis and disrupting DNA integrity, making it a promising candidate for further drug development .

Mechanism of Action

The compound's structure allows it to interact with DNA, potentially leading to DNA damage and subsequent cell death in cancerous cells. Studies have demonstrated that certain derivatives exhibit strong binding affinity to DNA, which correlates with their antiproliferative effects .

Material Science

Advanced Material Formulations

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its incorporation into formulations enhances the durability and resistance of materials to environmental factors like moisture and UV radiation. This application is particularly relevant in industries requiring high-performance materials .

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a valuable reagent in various analytical chemistry methods. It facilitates the detection and quantification of other compounds within complex mixtures through techniques such as spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for trace analysis in environmental samples .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its application in biochemical assays provides insights into biological processes and helps identify potential therapeutic targets for various diseases . The compound's structural features allow it to mimic substrate interactions, making it an effective tool for investigating enzyme kinetics.

Data Summary Table

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated various derivatives of pyrazole compounds, including this compound. The results indicated that specific derivatives exhibited IC50 values below 50 µM against A549 cell lines, demonstrating their potential as anticancer agents .

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of this compound revealed that its use as a fungicide resulted in a significant reduction in fungal infections across multiple crop types. The study highlighted its role in integrated pest management systems, showcasing how it can enhance overall crop health and yield .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Carbohydrazides

Structural Analogs and Substituent Effects

Pyrazole carbohydrazides vary in substituent positions and functional groups, leading to distinct chemical and biological properties. Key analogs include:

Key Observations :

- Regiochemistry : The position of substituents significantly impacts electronic distribution and steric hindrance. For example, reversing ethyl and methyl positions (e.g., 3-Ethyl-1-methyl analog) alters dipole moments and solubility .

- Size and Polarity : MPC (lacking an ethyl group) has a lower molecular weight (126.11 g/mol) and higher polarity, affecting its solubility in organic solvents .

Pharmacological and Corrosion Inhibition Properties

Chemotaxis Inhibitory Activity

Herrag et al. (2006) synthesized pyrazole derivatives with hydroxyalkyl chains and ethyl esters, demonstrating chemotaxis inhibition in vitro. The carbohydrazide group may enhance hydrogen bonding with biological targets compared to ester analogs .

Corrosion Inhibition

Elmsellem et al. (2017) studied 5-methyl-1H-pyrazole-3-carbohydrazide (MPC) as a corrosion inhibitor for mild steel in HCl. MPC achieved 95% inhibition efficiency at 10⁻³ M, attributed to adsorption via the carbohydrazide group. Quantum calculations showed protonation at acidic pH, facilitating interaction with metal surfaces. The target compound’s ethyl group may improve hydrophobic adsorption but requires experimental validation .

Physical and Quantum Chemical Properties

- Molecular Weight and Solubility : The target compound (168.20 g/mol) is heavier than MPC (126.11 g/mol), reducing aqueous solubility. Fluorinated analogs (e.g., 1006334-36-6) exhibit higher melting points due to stronger intermolecular forces .

- Adsorption Studies : MPC’s adsorption on mild steel followed the Langmuir isotherm, with a free energy of -34.2 kJ/mol, indicating physisorption. The target compound’s ethyl group may increase adsorption strength via hydrophobic interactions .

Actividad Biológica

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (EMPH) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazole ring with an ethyl and a methyl group at the 1 and 3 positions, respectively, and a carbohydrazide moiety at the 5 position. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12N4O

- Molecular Weight : 168.20 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of EMPH derivatives. One notable study synthesized a series of EMPH derivatives and evaluated their activity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.07 μM to 49.85 μM, demonstrating potent growth inhibition and induction of apoptosis in treated cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| EMPH Derivative A | A549 | 0.07 | Autophagy induction |

| EMPH Derivative B | MCF7 | 49.85 | Apoptosis induction |

Antimicrobial Activity

EMPH has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives, including EMPH, exhibit broad-spectrum activity against various bacterial strains such as E. coli and S. aureus. The presence of the hydrazide functional group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Anti-inflammatory Properties

Inflammation-related conditions have been targeted using EMPH derivatives, which have shown promising results as selective COX-2 inhibitors. Studies report that certain derivatives significantly inhibited edema in vivo, outperforming standard anti-inflammatory drugs like celecoxib .

The biological activity of EMPH is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : EMPH acts as an inhibitor for various enzymes involved in cancer cell proliferation and inflammation.

- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways.

- Autophagy Modulation : Some compounds derived from EMPH induce autophagy, a process that can lead to cell death in cancerous tissues.

Study on Antitumor Activity

In a study conducted by Zheng et al., several EMPH derivatives were synthesized and tested for their antitumor efficacy against A549 cell lines. The most potent compound demonstrated an IC50 value of 0.07 μM, indicating a strong potential for development as an anticancer agent .

Study on Antimicrobial Activity

A comprehensive evaluation by Argade et al. assessed the antimicrobial properties of EMPH against various pathogens. The study found that compounds containing the pyrazole ring displayed significant antibacterial activity, particularly against multidrug-resistant strains .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives can be prepared by reacting ethyl pyrazole carboxylates with hydrazine monohydrochloride or substituted hydrazines. A regioselective method involves reacting ethyl 3-[(dimethylamino)methylidene]pyruvate (3) with hydrazine derivatives under reflux conditions, yielding stable intermediates that are further processed to the target compound . Alternative routes include cyclocondensation of acylhydrazines with carbonyl-containing precursors, followed by purification via recrystallization from ethanol or other solvents .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Structural confirmation relies on multimodal spectroscopic analysis:

- 1H/13C NMR : Assigns proton environments (e.g., ethyl/methyl groups at positions 1 and 3) and carbonyl/hydrazide functionalities .

- IR Spectroscopy : Identifies characteristic bands for N-H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1300–1400 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole rings and substituents) .

- ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges exist in achieving regioselectivity during synthesis, and how are they addressed?

Regioselectivity challenges arise from the electronic and steric effects of substituents on the pyrazole ring. For example, competing nucleophilic attack at positions 3 or 5 can lead to isomeric mixtures. To mitigate this, reaction conditions (e.g., solvent polarity, temperature) and catalyst choice (e.g., NaN₃ in DMF) are optimized. Intermediate isolation (e.g., 4,5-dihydro-5-hydroxy derivatives) followed by acid-catalyzed dehydration ensures regiocontrol, as demonstrated in reactions with heteroarylhydrazines . Computational modeling (e.g., DFT) can also predict favorable reaction pathways .

Q. How can computational methods like molecular docking predict pharmacological activity?

Molecular docking studies evaluate interactions between the compound and biological targets (e.g., enzymes or receptors). For example, docking scores with human dihydrofolate reductase (DHFR) active sites (PDB: 1KMS) assess binding affinity. Key parameters include hydrogen bond count, hydrophobic interactions, and binding energy (ΔG). Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) often show enhanced binding due to increased electrophilicity at the carbohydrazide moiety .

Q. What strategies resolve contradictory data in biological activity assessments of derivatives?

Discrepancies in biological data (e.g., NO release or anticonvulsant activity) require systematic validation:

- Dose-Response Analysis : Quantifies activity thresholds (e.g., EC₅₀ values) .

- Structural-Activity Relationships (SAR) : Correlates substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .

- In Silico Toxicity Prediction : Tools like ADMET predict bioavailability or off-target effects that may confound experimental results .

Methodological Considerations

- Synthetic Optimization : Use anhydrous conditions for hydrazide formation to avoid hydrolysis side reactions .

- Crystallography : SHELX software (e.g., SHELXL) refines X-ray data for accurate bond-length validation .

- Pharmacological Assays : MES (maximal electroshock) and subcutaneous pentylenetetrazol (scPTZ) models evaluate anticonvulsant efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.